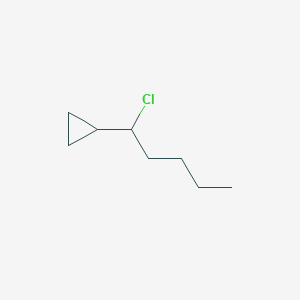
(1-Chloropentyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloropentyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a 1-chloropentyl group. Cyclopropane derivatives are known for their unique chemical properties due to the strain in the three-membered ring, which makes them highly reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropane derivatives involves the reaction of carbenes with alkenes. Carbenes, such as dichlorocarbene, can be generated in situ from reagents like chloroform and potassium hydroxide. The reaction of these carbenes with alkenes results in the formation of cyclopropane rings .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves the use of metal-catalyzed reactions. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been reported to efficiently produce cyclopropane derivatives .
Chemical Reactions Analysis
Types of Reactions
(1-Chloropentyl)cyclopropane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of different cyclopropane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclopropanes, while oxidation can lead to the formation of cyclopropane carboxylic acids.
Scientific Research Applications
(1-Chloropentyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of various chemicals and materials, including polymers and pharmaceuticals
Mechanism of Action
The mechanism of action of (1-Chloropentyl)cyclopropane involves its interaction with various molecular targets. For example, cyclopropane derivatives are known to act as NMDA receptor antagonists and can inhibit AMPA receptors and nicotinic acetylcholine receptors . These interactions can lead to various biological effects, making these compounds of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring.
Cyclobutane: A four-membered ring compound with similar strain but different reactivity.
Cyclopentane: A five-membered ring compound with less strain and different chemical properties.
Uniqueness
(1-Chloropentyl)cyclopropane is unique due to the presence of both the cyclopropane ring and the 1-chloropentyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, which are not observed in simpler cycloalkanes.
Properties
CAS No. |
88106-25-6 |
|---|---|
Molecular Formula |
C8H15Cl |
Molecular Weight |
146.66 g/mol |
IUPAC Name |
1-chloropentylcyclopropane |
InChI |
InChI=1S/C8H15Cl/c1-2-3-4-8(9)7-5-6-7/h7-8H,2-6H2,1H3 |
InChI Key |
SVGYORFFJUBGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1CC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


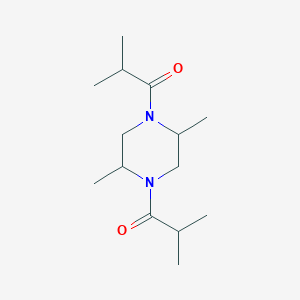
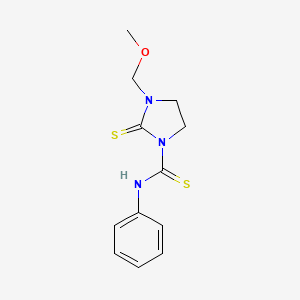
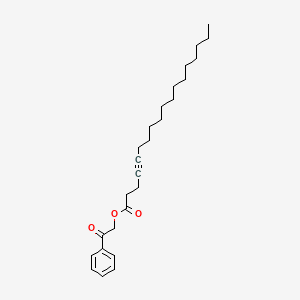
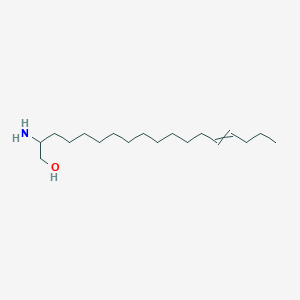
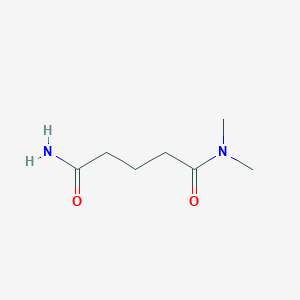
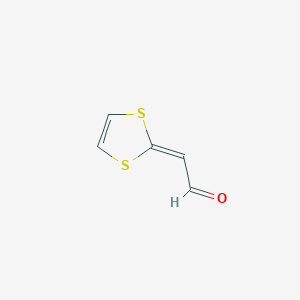
![[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14387462.png)
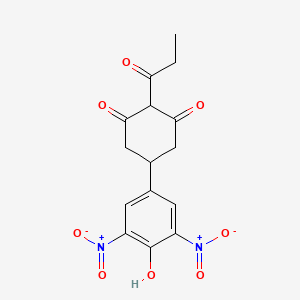
![(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14387477.png)
![2-Amino-5-{1-(methylsulfanyl)-2-[(propan-2-yl)amino]ethyl}benzonitrile](/img/structure/B14387479.png)
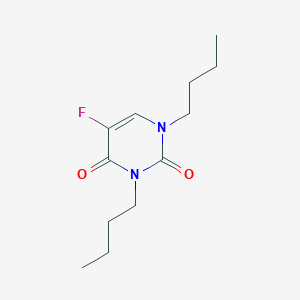
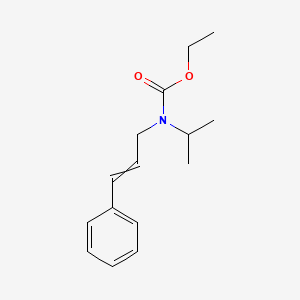
![1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline](/img/structure/B14387512.png)

